molecular formula C9H24O4Si2 B14217784 Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol CAS No. 797760-69-1

Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol

Cat. No.: B14217784
CAS No.: 797760-69-1
M. Wt: 252.45 g/mol
InChI Key: ZNWXQPKSIYPIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol is a compound that features a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol typically involves the reaction of acetic acid with a silylating agent such as trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include silyl ethers, alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other silyl ethers such as:

Uniqueness

What sets acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol apart from these similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. The presence of both acetic acid and silyl ether functionalities allows for versatile applications in various fields .

Properties

CAS No.

797760-69-1

Molecular Formula

C9H24O4Si2

Molecular Weight

252.45 g/mol

IUPAC Name

acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol

InChI

InChI=1S/C7H20O2Si2.C2H4O2/c1-10(2,3)9-11(4,5)7-6-8;1-2(3)4/h8H,6-7H2,1-5H3;1H3,(H,3,4)

InChI Key

ZNWXQPKSIYPIJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(C)O[Si](C)(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.